Cas no 1279031-09-2 (Galanthamine-O-methyl-d3)
Galanthamine-O-methyl-d3 is a deuterated analog of galanthamine, where three hydrogen atoms are replaced with deuterium at the O-methyl position. This isotopic labeling enhances the compound's utility in pharmacokinetic and metabolic studies, providing improved detection sensitivity and accuracy in mass spectrometry analyses. The incorporation of deuterium minimizes metabolic interference, allowing for clearer tracking of the parent compound and its metabolites in biological systems. This makes Galanthamine-O-methyl-d3 particularly valuable in research involving cholinesterase inhibition and neurodegenerative disease models. Its stable isotopic form ensures reliable data reproducibility, supporting advanced investigations in drug metabolism and mechanistic studies.
Galanthamine-O-methyl-d3 structure
Product Name:Galanthamine-O-methyl-d3
CAS No:1279031-09-2
MF:C17H21NO3
MW:290.37203001976
CID:1063524
PubChem ID:45039329
Update Time:2025-10-14
Galanthamine-O-methyl-d3 Chemical and Physical Properties
Names and Identifiers
-
- Galanthamine-O-methyl-d3
- Galantamina-d3
- Galantamin-d3
- Galantamine-d3
- Jilkon-d3
- Lycoremin-d3
- Lycoremine-d3
- (13,13,13-~2~H_3_)Galanthamine
- HY-76299S1
- (1S,12S,14R)-9-(?H?)methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0?,??.0?,??]heptadeca-6(17),7,9,15-tetraen-14-ol
- (1S,12S,14R)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
- CS-0200929
- DTXSID80661991
- 1279031-09-2
-
- Inchi: 1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i2D3
- InChI Key: ASUTZQLVASHGKV-WGBMMLDESA-N
- SMILES: O1C2C(=CC=C3CN(C)CC[C@]4(C=C[C@@H](C[C@H]14)O)C=23)OC([2H])([2H])[2H]
Computed Properties
- Exact Mass: 290.17100
- Monoisotopic Mass: 290.17097377g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 440
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 41.9Ų
Experimental Properties
- Melting Point: 115-118°C
- Solubility: Methanol (Slightly)
- PSA: 41.93000
- LogP: 1.78820
Galanthamine-O-methyl-d3 Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:-20?°C Freezer
Galanthamine-O-methyl-d3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G188502-2.5mg |
Galanthamine-O-methyl-d3 |
1279031-09-2 | 2.5mg |
$ 230.00 | 2023-09-07 | ||
| TRC | G188502-25mg |
Galanthamine-O-methyl-d3 |
1279031-09-2 | 25mg |
$ 1804.00 | 2023-09-07 | ||
| ChemScence | CS-0200929-25mg |
Galanthamine-O-methyl-d3 |
1279031-09-2 | 25mg |
$0.0 | 2022-04-28 | ||
| A2B Chem LLC | AE34213-2.5mg |
GALANTHAMINE-O-METHYL-D3 |
1279031-09-2 | 2.5mg |
$345.00 | 2024-04-20 | ||
| A2B Chem LLC | AE34213-25mg |
GALANTHAMINE-O-METHYL-D3 |
1279031-09-2 | 25mg |
$1873.00 | 2024-04-20 |
Galanthamine-O-methyl-d3 Related Literature
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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